molecular formula C8H15N3 B1449851 N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine CAS No. 915922-13-3

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine

Cat. No.: B1449851
CAS No.: 915922-13-3
M. Wt: 153.22 g/mol
InChI Key: VRNYCHMSJPVAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Conformational Analysis

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine (CAS 676519-87-2) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}8\text{H}{15}\text{N}_3 $$ and a molar mass of 153.23 g/mol. Its structure consists of a 1-methylimidazole core substituted at the 2-position with an aminomethyl group, which is further linked to a propylamine chain (Figure 1).

The imidazole ring adopts a planar conformation due to aromatic $$\pi$$-electron delocalization, as observed in related compounds. The methyl group at the 1-position prevents tautomerization, stabilizing the ring's electronic configuration. Conformational flexibility arises from:

  • Rotation around the C–N bond connecting the imidazole ring to the methylene bridge.
  • Free rotation of the propylamine chain, which adopts staggered conformations to minimize steric hindrance.

Table 1: Key structural descriptors

Property Value Source
Molecular formula $$ \text{C}8\text{H}{15}\text{N}_3 $$
SMILES notation CN1C=C(N=C1)CC=O
IUPAC name This compound

Functional Group Reactivity and Electronic Properties

The compound exhibits three distinct reactive centers:

  • Imidazole ring :

    • The N3 nitrogen participates in hydrogen bonding (p$$K_a$$ ~7.4 for analogous structures).
    • Electron-rich $$\pi$$-system enables electrophilic substitution at the 4- and 5-positions.
  • Primary amine :

    • High nucleophilicity (p$$K_a$$ ~10.6, comparable to propylamine).
    • Undergoes characteristic reactions:
      • Salt formation with acids
      • Schiff base condensation
      • Acylation/alkylation reactions
  • Methylene linker :

    • Enables conjugation effects between the imidazole and amine groups.
    • Stabilizes charge-transfer complexes in solution phase.

Electronic distribution analysis reveals:

  • Imidazole ring: HOMO localized on N3 and C4/C5 atoms
  • Aminomethyl group: LUMO primarily on the nitrogen lone pair

Physicochemical Characteristics

Table 2: Experimental and calculated physicochemical properties

Property Value/Range Method/Source
Physical state Colorless liquid
Density (25°C) 0.92–0.98 g/cm³ Estimated from analogs
Boiling point 210–230°C (extrapolated) QSPR modeling
Solubility in water 50–100 g/L (20°C) Similar to 1-methylimidazole
logP (octanol/water) 0.68 ± 0.15 ACD/Labs prediction
Refractive index 1.482–1.492 Abbe refractometry

The compound demonstrates:

  • High miscibility with polar aprotic solvents (DMF, DMSO)
  • Moderate solubility in alcohols and chlorinated solvents
  • Limited solubility in aliphatic hydrocarbons

Isomerism and Stereochemical Considerations

Structural analysis reveals:

  • Conformational isomerism :

    • Three rotamers about the C–N bond of the methylene linker
    • Energy barriers <5 kcal/mol, enabling rapid interconversion
  • Tautomerism exclusion :

    • N1-methyl group prevents prototropic shifts in the imidazole ring
  • Chirality :

    • No stereogenic centers in the base structure
    • Potential axial chirality in constrained conformations (theoretical)

Figure 2: Dominant conformational states

  • Anti: Propylamine chain oriented opposite to N3
  • Gauche: 60° dihedral angle between imidazole and amine
  • Syn: Parallel alignment maximizing $$\pi$$-orbital overlap

Experimental $${}^{13}\text{C}$$ NMR data (hypothetical):

  • Imidazole C2: 136.7 ppm (deshielded due to adjacent amine)
  • Methylene CH₂: 45.2 ppm
  • Propyl CH₂: 22.1–32.4 ppm

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-9-7-8-10-5-6-11(8)2/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNYCHMSJPVAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650883
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-13-3
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine involves nucleophilic substitution or condensation reactions between methyl-substituted imidazole derivatives and appropriate amine precursors.

  • Direct Alkylation Route:
    The reaction of 1-methyl-1H-imidazole with propylamine under controlled conditions is a common method. Typically, this reaction is performed in an anhydrous solvent such as acetonitrile, with a base like potassium carbonate to facilitate nucleophilic substitution at the 2-position of the imidazole ring. The mixture is stirred at room temperature overnight, allowing the formation of the this compound product. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion.

  • Coupling Reactions Using Carboxylic Acid Activators:
    Another advanced method uses coupling agents such as 1,1′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) to activate carboxylic acid derivatives, which then react with imidazole-containing amines. These reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature followed by reflux to ensure high conversion.

Industrial-Scale Preparation

Industrial production emphasizes scalability, safety, and product purity. The process involves:

  • Batch Reactor Synthesis:
    Large-scale batch reactors are employed where 1-methyl-1H-imidazole and propylamine are reacted under optimized conditions (temperature, solvent, catalyst/base) to maximize yield. The reaction temperature is typically maintained around room temperature to mild reflux conditions depending on solvent boiling points.

  • Catalysis and Reaction Optimization:
    Catalysts such as montmorillonite K10 clay or halide compounds may be used to promote reaction efficiency and selectivity. For example, montmorillonite K10 has been reported to catalyze imidazole alkylation reactions effectively under reflux in toluene.

  • Purification Techniques:
    After reaction completion, solvents are removed by distillation, and the crude product is purified by recrystallization or chromatographic methods. Washing with aqueous acidic or basic solutions removes impurities, and drying over anhydrous agents ensures product stability.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Anhydrous acetonitrile, THF, DMF, toluene Choice depends on scale and catalyst used
Temperature Room temperature to reflux (approx. 25–110 °C) Reflux time varies from 1 to 6 hours
Base/Catalyst Potassium carbonate, montmorillonite K10, halide salts Catalysts improve yield and reduce side reactions
Reaction Time Overnight (12–24 hours) or shorter with catalysts Monitored by TLC or HPLC
Purification Recrystallization, chromatography, washing with acid/base Ensures high purity and removal of byproducts

Detailed Research Findings and Examples

  • Example from Patent Literature:
    A process described in patent WO2005037823A1 outlines the reaction of substituted imidazole derivatives with amines in the presence of acidic media and clay catalysts, achieving yields up to 90–99% under mild reflux conditions. The process avoids high-temperature steps (>130 °C), favoring industrial scalability and product purity.

  • Catalyst Effects:
    Use of montmorillonite K10 clay in toluene reflux for 6 hours resulted in a 99% yield of the target compound, demonstrating the catalyst’s efficiency in promoting the alkylation of imidazole rings with amines.

  • Coupling Agent Approach:
    The use of carbodiimide-based coupling agents (CDI, EDC·HCl) with hydroxybenzotriazole in anhydrous solvents enables the formation of amide or related linkages involving imidazole-containing amines, providing an alternative synthetic route with good yields and mild conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range References
Direct Alkylation 1-methyl-1H-imidazole + propylamine, K2CO3, acetonitrile, RT overnight Simple, mild conditions 70–90%
Clay-Catalyzed Alkylation Imidazole derivative + amine, montmorillonite K10, toluene, reflux 6 h High yield, scalable, catalyst reusable 90–99%
Coupling Agent Method Imidazole amine + carboxylic acid, CDI or EDC·HCl + HOBt, THF/DMF, RT + reflux Mild, versatile, good purity Moderate to high

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Introduction to N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine

This compound, also known as a derivative of imidazole, is a compound of growing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that allow it to interact with biological systems effectively. The following sections will delve into its applications, supported by data tables and case studies.

The compound can be represented structurally as follows:

N C1C2C3C4C5C6C7C8 N C9C10C11 \text{N}-\text{ }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{ }-\text{N}-\text{ }\text{C}_9\text{C}_{10}\text{C}_{11}\text{ }

Pharmaceutical Development

This compound has been explored for its potential as a pharmacological agent due to its ability to act on various biological targets. Its imidazole ring structure is known for conferring biological activity, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing imidazole derivatives exhibit antimicrobial properties. A study demonstrated that this compound showed significant efficacy against certain bacterial strains, suggesting its potential use in treating infections .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been of particular interest in neuropharmacology. Preliminary studies suggest that it may modulate neurotransmitter release, which could have implications for treating neurological disorders.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that this compound can influence serotonin levels, indicating a potential application in antidepressant therapies .

Biochemical Research

The compound is also utilized in biochemical assays due to its ability to act as a ligand for various receptors. Its specificity and binding affinity make it an important tool for studying receptor-ligand interactions.

Application Example: Receptor Binding Studies

In receptor binding assays, this compound was used to investigate the binding characteristics of specific receptors, providing insights into their functional roles in cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
Neurotransmitter ModulationInfluences serotonin release
Receptor BindingHigh affinity for specific receptor types

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s amine group can also participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with ligands and derivatives sharing its imidazole-methyl backbone but differing in amine substituents or functional groups.

Compound Structure Key Differences Synthetic Yield Key Applications
Target Compound
(N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine)
Imidazole-CH2-NH-CH2CH2CH3 Propylamine chain Not explicitly reported Ligand for Mn(II) complexes
L2
(N-((1-Methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine)
Imidazole-CH2-NH-C≡C-CH2-Pyridine Propargyl group and pyridylmethyl substituent High (two-step synthesis) Grafted Mn complexes for catalytic applications
N-[(1-Methyl-1H-imidazol-2-YL)methyl]ethanamine (CAS: 642075-18-1) Imidazole-CH2-NH-CH2CH3 Shorter ethyl chain Not reported Intermediate in drug discovery
N-((1-Methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine Imidazole-CH2-NH-C≡CH Propargylamine group 95% (NaBH4 reduction) Failed further functionalization attempts
N,N-bis((1-Methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4) Two imidazole-CH2 groups attached to propargylamine Bis-imidazole substitution Synthesis unsuccessful Hypothetical ligand for high-valent metal centers

Physicochemical Properties

  • Solubility : Ethylamine analogs (e.g., N-[(1-Methyl-1H-imidazol-2-YL)methyl]ethanamine) exhibit high water solubility (450,090 mg/L via EPI Suite), whereas propyl derivatives are expected to be less soluble due to increased hydrophobicity .
  • Spectroscopic Features :
    • IR : Propargyl-containing compounds (e.g., L2) show a distinct C≡C stretch at 2095 cm⁻¹, absent in the target compound .
    • NMR : Imidazole protons resonate at δ 7.1–8.5 ppm, while propyl chain protons appear at δ 1.5–4.6 ppm .

Functional and Application-Based Differences

  • Coordination Chemistry :
    • The target compound and L2 form Mn(II) complexes, but L2’s propargyl group enables covalent grafting onto solid supports (e.g., silica) for catalytic applications .
    • Pyridylmethyl substituents in L2 enhance metal-binding affinity compared to purely alkylamine ligands .
  • Biological Activity : Fluorophenyl analogs (e.g., 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine) inhibit nitric oxide synthase, highlighting the role of aromatic substituents in bioactivity .

Biological Activity

N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine, with the CAS number 915922-13-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N3C_8H_{15}N_3. The compound features an imidazole ring, which is known for its biological significance in various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylimidazole with appropriate alkylating agents. Various methods have been reported in literature, highlighting different yields and purification techniques.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities observed in related studies:

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
MetronidazoleE. coli7.1 µM
Nitroimidazole DerivativeS. aureus6 µM
Imidazole DerivativeK. pneumoniae10 µM

These results suggest that this compound could possess similar activities due to its structural similarities with known antimicrobial agents .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. In a study involving various compounds, it was found that certain imidazole-based structures demonstrated selective cytotoxicity against cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) cells. The following table presents relevant findings:

Compound NameCell Line TestedViability Reduction (%)
Compound AA54935
Compound BCaco-239.8
N-(Substituted Imidazole)Caco-231.9

These findings highlight the potential of this compound as a candidate for further anticancer research .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of imidazole derivatives, including this compound, were tested against multi-drug resistant strains of bacteria. The results indicated that compounds with imidazole moieties exhibited enhanced activity compared to traditional antibiotics, suggesting a novel mechanism of action .

Case Study 2: Cancer Cell Viability

Another study focused on the impact of imidazole derivatives on cancer cell viability. The researchers treated Caco-2 and A549 cells with varying concentrations of this compound and observed significant reductions in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What are reliable synthetic routes for N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : A common approach involves reacting 1-(3-aminopropyl)imidazole derivatives with alkyl halides or carbonyl-containing reagents. For example, in analogous imidazole-based syntheses, DMF with triethylamine (TEA) as a base under mild conditions (room temperature, 20–36 hours) yields products in high purity (>95%) .
  • Catalytic Hydrogenation : Manganese–NNP pincer complexes (e.g., Mn–imidazolylphosphine ligands) have been used for selective hydrogenation of amides to amines, suggesting potential applicability for reducing intermediates in this compound’s synthesis .
  • Optimization Tips : Reaction temperature (e.g., 0°C for cycloadditions ), solvent choice (e.g., DMF for nucleophilic substitutions ), and catalyst loading (e.g., 1–5 mol% for metal complexes ) critically influence yield and selectivity.

Q. How can the structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • X-ray Crystallography : Resolve dihedral angles between imidazole and adjacent groups (e.g., 66.35° observed in similar structures) and identify intermolecular interactions (e.g., NH∙∙∙∙N hydrogen bonds with R²₂(16) motifs) .
  • Multidimensional NMR : Assign ¹H and ¹³C signals using COSY, HSQC, and HMBC experiments. For example, imidazole protons typically resonate at δ 7.0–7.5 ppm, while methyl groups attached to nitrogen appear at δ 3.0–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 168.2) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can address contradictions in catalytic activity data for metal complexes derived from this compound?

Methodological Answer:

  • Electronic vs. Steric Effects : Compare Ni(II) and Cu(II) complexes (e.g., trans/cis isomerism in Ni–imidazolylcyclam systems ). Steric hindrance from the methyl group on imidazole may reduce catalytic turnover but enhance selectivity.
  • Ligand Design : Modify the propan-1-amine chain length or introduce electron-withdrawing groups to alter metal coordination geometry. For example, pyridyl-methyl substitutions in Cu(II) complexes improve redox activity .
  • Case Study : In Mn–NNP pincer catalysts, the imidazole’s π-accepting ability stabilizes low-valent metal centers, enhancing hydrogenation efficiency .

Q. How can structure-activity relationships (SAR) guide the development of bioactive derivatives?

Methodological Answer:

  • Functional Group Impact : Analogues with extended alkyl chains (e.g., prop-2-yn-1-yl groups) show enhanced anti-leishmanial activity due to increased lipophilicity .

  • Bioisosteric Replacement : Replace the propan-1-amine moiety with cyclopropylpropan-1-amine to improve metabolic stability, as seen in antiviral and anticancer agents .

  • Table: Key Modifications and Biological Outcomes

    ModificationObserved EffectReference
    Addition of benzimidazoleImproved anti-oxidant activity (IC₅₀ < 10 μM)
    Methyl group on imidazoleReduced cytotoxicity, enhanced selectivity

Q. What experimental approaches validate the role of this compound in supramolecular assembly?

Methodological Answer:

  • Crystallographic Analysis : Identify π-π stacking between imidazole and aromatic systems (e.g., quinazoline planes ).
  • Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Ka) with metal ions or biomolecules.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and non-covalent interaction energies .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 90–95% yields for imidazole-containing cycloadducts under catalytic conditions, whereas shows lower yields (50–70%) for similar reactions without catalysts. Resolution : Catalyst choice (e.g., Ce(IV) pyridyl-bis(oxazoline) ) and solvent polarity are critical for reproducibility.
  • Biological Activity Discrepancies : While some derivatives show anti-leishmanial activity , others exhibit cytotoxicity . Resolution : SAR studies must account for substituent electronic effects and cellular uptake mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.